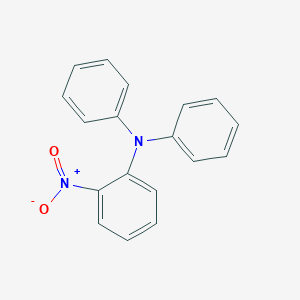

2-硝基-N,N-二苯胺

描述

Synthesis Analysis

The synthesis of derivatives similar to 2-Nitro-N,N-diphenylaniline, like nitro and nitroso derivatives of diphenylamine propellant stabilizers, has been elaborated through methodologies yielding high-purity products. These methodologies involve reactions under mild conditions or Ullmann-type chemistry to obtain targeted nitro and nitroso derivatives in high yield (Elliot, Smith, & Fraser, 2000).

Molecular Structure Analysis

The structural and spectroscopic properties of trinitro-diphenylamine derivatives provide insights into the molecular structure of related compounds. Crystallographic analysis reveals detailed information on bond distances and angles, indicating the sp2 character of amino nitrogens and the influence of substituents on molecular geometry (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).

Chemical Reactions and Properties

The reactivity of nitro derivatives in propellant stabilizers and their degradation pathways highlight the chemical behavior of 2-Nitro-N,N-diphenylaniline analogs. These studies illustrate the compound's participation in various chemical reactions, including nitration, reduction, and coupling reactions, showcasing its versatility in organic synthesis (Elliot, Smith, & Fraser, 2000).

Physical Properties Analysis

The analysis of the physical properties of 2-Nitro-N,N-diphenylaniline and related compounds involves examining their crystalline structure, solubility, melting points, and spectroscopic data. These parameters are crucial for understanding the compound's behavior in different environments and applications (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).

Chemical Properties Analysis

The chemical properties of 2-Nitro-N,N-diphenylaniline, including its reactivity towards various reagents and conditions, are pivotal for its applications in synthesis and industry. Studies on nitration, amination, and coupling reactions offer comprehensive insights into its chemical reactivity and potential as an intermediate in the synthesis of complex molecules (Elliot, Smith, & Fraser, 2000).

科学研究应用

组织化学应用: Nachlas等人(1957年)在组织化学与细胞化学杂志中的研究讨论了一种从2-硝基-N,N-二苯胺基取代的二噁唑(Nitro-BT)(源自2-硝基-N,N-二苯胺)有效地可视化组织切片中的酶活性,对组织化学目的(Nachlas et al., 1957)有用。

光谱性质: Forlani等人(1990年)在晶体学与光谱研究杂志中研究了与2-硝基-N,N-二苯胺相关的化合物的结构和光谱性质,突出了它们的相似性以及取代对其光谱数据的影响(Forlani et al., 1990)。

电子应用: Chen等人(1999年)在科学中描述了与2-硝基-N,N-二苯胺相关的分子在分子电子器件中的应用,展示了它在高速开关和高功率电子应用中的潜力,因为它具有负差分电阻和大的开关比(Chen et al., 1999)。

电化学研究: Koshy等人(1981年)在电化学行为杂志中专注于2-硝基-N,N-二苯胺的电化学还原,揭示了它在不同溶液中还原过程的见解(Koshy et al., 1981)。

推进剂稳定: Curtis(1990年)在推进剂、炸药、烟火杂志中讨论了2-硝基-N,N-二苯胺在枪用推进剂中的应用,将其稳定性与其他衍生物进行了比较(Curtis, 1990)。

合成化学: Laali(2000年)在配位化学评论杂志中探讨了超酸中的硝基和亚硝基转化,其中包括合成具有独特性质的化合物的途径,2-硝基-N,N-二苯胺可能在这个领域有相关性(Laali, 2000)。

爆炸性化合物检测: Bratin等人(1981年)在分析化学行为杂志中描述了一种检测硝基芳香族、硝酸酯和二苯胺爆炸性化合物的方法,其中包括2-硝基-N,N-二苯胺的衍生物(Bratin et al., 1981)。

化学机理研究: Piech等人(2007年)在美国化学学会杂志中提出了一种生成亚硝基阳离子、酰胺阴离子和氨基自由基的方法,可用于研究一氧化氮释放的机制,可能涉及类似2-硝基-N,N-二苯胺的化合物(Piech et al., 2007)。

安全和危害

属性

IUPAC Name |

2-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMPJYRISCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554995 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-N,N-diphenylaniline | |

CAS RN |

53013-38-0 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

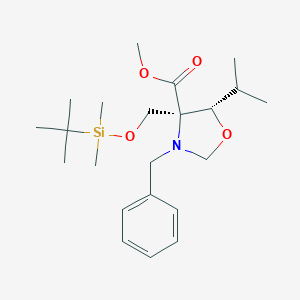

![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

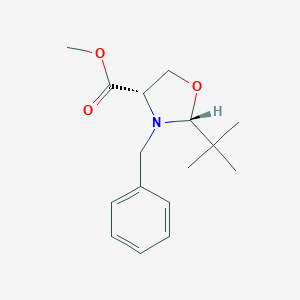

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)

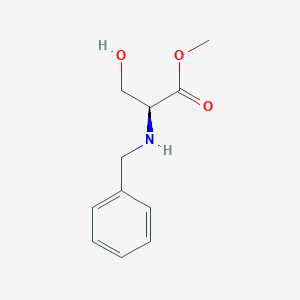

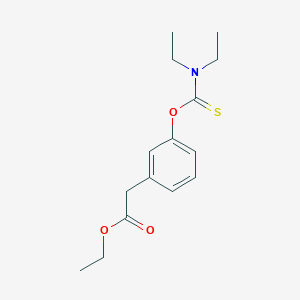

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)